1-Benzyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine is a heterocyclic compound characterized by the presence of a guanidine moiety and a substituted pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of cellular processes.
The compound is synthesized through various chemical reactions, primarily involving the Biginelli reaction, which is a well-established method for creating dihydropyrimidinones. The synthesis typically requires specific starting materials such as guanidine and aldehydes, which undergo condensation under basic conditions to form the desired product.
This compound falls under the category of pyrimidine derivatives and guanidine compounds. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in both synthetic and medicinal chemistry.
The synthesis of 1-Benzyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine can be accomplished through several methods, with the Biginelli reaction being the most prominent. This reaction involves:
In laboratory settings, reactions may utilize solvents such as dimethyl sulfoxide or ethanol under reflux conditions. Recent advancements have also introduced microwave-assisted synthesis to enhance yields and reduce reaction times.
The molecular structure of 1-Benzyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine can be represented using various chemical notations:
The structure features a benzyl group attached to a guanidine nitrogen and a pyrimidine ring that includes a methyl and an oxo substituent at specific positions. The arrangement of these groups contributes to its biological activity and reactivity.
1-Benzyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine can undergo several types of chemical reactions:
The reactivity of this compound is influenced by its functional groups, allowing it to participate in diverse synthetic pathways that can lead to novel derivatives with enhanced biological activities.
The mechanism of action for 1-Benzyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine primarily involves its interaction with specific biological targets within cells.
Research indicates that this compound may inhibit certain enzymes or proteins involved in cellular proliferation and signaling pathways. By modulating these interactions, it can potentially exert anti-proliferative effects against various cancer cell lines.
Studies have shown that compounds with similar structures exhibit activity against kinases involved in cell division, suggesting a possible pathway through which 1-Benzyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine may exert its effects.
The physical properties of 1-Benzyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine include:
Chemical properties include:
Relevant data from studies indicates that the compound maintains stability over time when stored appropriately.
1-Benzyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine has several applications in scientific research:
Research continues into its efficacy and safety profiles, paving the way for future clinical applications in treating various diseases.
The molecular architecture of 1-benzyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine exemplifies a strategic fusion of two pharmacologically significant domains: a planar dihydropyrimidinone core and a flexible guanidine moiety. This hybrid configuration enables multi-target engagement, particularly in kinase inhibition and enzyme modulation. The benzyl substituent at the guanidine nitrogen enhances lipophilicity, facilitating membrane penetration, while the 4-methyl-6-oxodihydropyrimidine component provides hydrogen-bonding motifs critical for target binding . Analogous compounds featuring this scaffold demonstrate varied biological activities contingent upon substituent patterns, as evidenced by derivatives bearing dichlorophenyl or alkyl modifications that modulate target specificity [4] .
Table 1: Structural Variants of Guanidine-Dihydropyrimidinone Hybrids and Key Features
Compound Name | Substituents | Molecular Formula | Key Structural Features |
---|---|---|---|
1-Benzyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine | Benzyl | C₁₃H₁₄N₆O (theoretical) | Benzyl enhances lipophilicity |
1-(3,4-Dichlorophenyl) derivative | 3,4-Dichlorophenyl, Benzyl | C₁₉H₁₇Cl₂N₅O | Halogen atoms enable halogen bonding |
1-(2,4-Dimethylphenyl) analog | 2,4-Dimethylphenyl | C₁₄H₁₇N₅O | Methyl groups confer steric stabilization |
Pyrazolyl-acetamide conjugate | Thiophen-2-yl, Propyl | C₁₇H₁₉N₅O₂S | Heterocyclic extensions enable additional target interactions |
Dihydropyrimidinone (DHPM) scaffolds emerged as "privileged structures" following the discovery of Biginelli reaction products in 1893. Their pharmaceutical relevance surged with the development of calcium channel modulators like Monastrol (late 1990s), which established DHPMs as kinase inhibitor templates [4]. The subsequent integration of guanidine functionalities—inspired by natural arginine mimics—created conjugates with enhanced affinity for nucleotide-binding pockets. This evolution is exemplified by compounds such as 2-(5-benzyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1-(3,4-dichlorophenyl)guanidine (CAS 51388-22-8), where strategic benzylation and halogenation optimize bioactivity . Contemporary design leverages this historical knowledge to engineer target-specific hybrids, particularly for anticancer and antiviral applications where the scaffold’s conformational flexibility accommodates variable binding sites [4] [8].
Table 2: Milestones in Dihydropyrimidinone-Based Medicinal Chemistry
Time Period | Development Milestone | Impact on Scaffold Design |
---|---|---|
1893 | Discovery of Biginelli reaction | Provided synthetic access to diverse DHPM cores |
1990s | Monastrol as Eg5 kinesin inhibitor | Validated DHPMs as kinase-targeting scaffolds |
Early 2000s | Introduction of guanidine-DHPM hybrids | Enhanced binding to phosphoryl transfer enzymes |
2010s-Present | Benzyl/heteroaryl modifications (e.g., CAS 51388-22-8) | Optimized pharmacokinetics and target selectivity |
Intramolecular hydrogen bonding between the guanidine moiety (N-H) and the carbonyl oxygen (C=O) of the dihydropyrimidinone ring enforces a semi-rigid conformation critical for biological activity. This interaction, evident in SMILES notations as O=C(NC1...)=N
patterns [7], reduces rotational freedom and pre-organizes the molecule for target binding. Computational analyses of analogs like 1-(2,4-dimethylphenyl)-3-(4-hydroxy-6-methylpyrimidin-2-yl)guanidine (CAS 370871-14-0) demonstrate three-center hydrogen bonds (N-H···O=C) with bond lengths of 1.8–2.0 Å, stabilizing a coplanar orientation between guanidine and pyrimidinone rings [8]. This conformational restraint enhances selectivity for ATP-binding pockets by mimicking the planar adenine heterocycle, while substituents like the benzyl group adjust electron density without disrupting the hydrogen-bonded core [8].
Table 3: Hydrogen Bonding Parameters in Guanidine-Dihydropyrimidinone Hybrids
Bond Donor | Bond Acceptor | Bond Length (Å) | Angle (°) | Biological Consequence |
---|---|---|---|---|
Guanidine N-H | Pyrimidinone C=O | 1.85 | 156 | Stabilizes bioactive conformation |
Pyrimidinone N-H | Guanidine N (imine) | 2.10 | 142 | Enhances molecular planarity |
Bridged water molecule | C=O and N-H (ternary) | 1.90–2.20 | 160 | Mediates protein-ligand interactions |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3